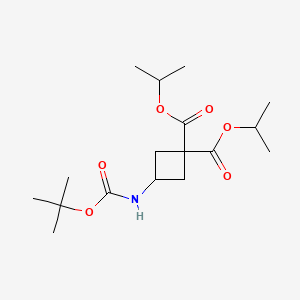
(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 4-methoxybenzyl alcohol , which is an organic compound used in various chemical reactions . It also seems to have a nitroethylene component, which is a type of nitro compound used in organic synthesis.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 4-methoxybenzyl compounds are generally synthesized through reactions involving 4-methoxybenzyl alcohol . The nitroethylene component could potentially be introduced through a nitration reaction .Chemical Reactions Analysis
4-Methoxybenzyl compounds are known to participate in various chemical reactions . They can act as reagents in the synthesis of semiconductors, nanosheets, and nanocrystals . The nitroethylene component could potentially participate in reactions involving the nitro group .Physical And Chemical Properties Analysis
4-Methoxybenzyl alcohol, a related compound, is a clear colorless to yellow liquid . Its exact physical and chemical properties would depend on the specific structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Catalytic Properties
(Z)-N1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine and related compounds have been studied for their potential applications in synthesis and catalysis. The Schiff base ligands synthesized from 3-methoxy-2-hydroxybenzaldehyde and different diamines, including (Z)-N1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine, have been explored for their ability to form manganese(III) complexes. These complexes demonstrate significant peroxidase mimic activity, which is critical for the catalysis of certain chemical reactions, including the H2O2-mediated reaction with ABTS (Bermejo et al., 2017).
Corrosion Inhibition
Certain derivatives of (Z)-N1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine, such as Schiff bases, have been evaluated for their corrosion inhibition properties. For instance, compounds like N1,N1′-(1,4-phenylene)bis(N4-(4-methoxybenzylidene)benzene-1,4-diamine) have shown high inhibition efficiency for mild steel in acidic solutions. The inhibition occurs through the adsorption of these compounds on the metal surface, following Langmuir adsorption isotherm (Singh & Quraishi, 2016).
Propiedades
IUPAC Name |
(Z)-1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXSBVKEORUYFG-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=C[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN/C(=C\[N+](=O)[O-])/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

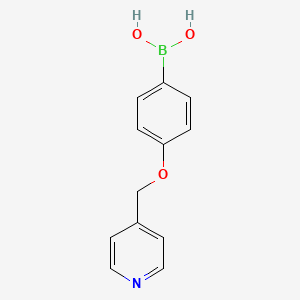


![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)
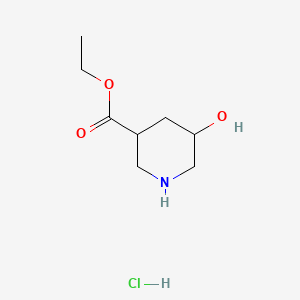

![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)
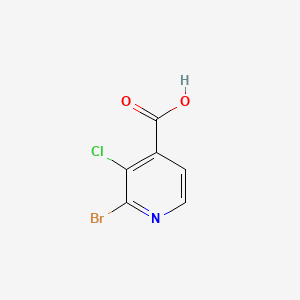
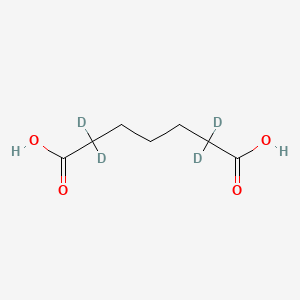
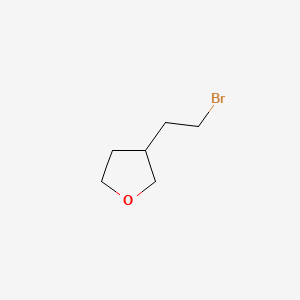
![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)
